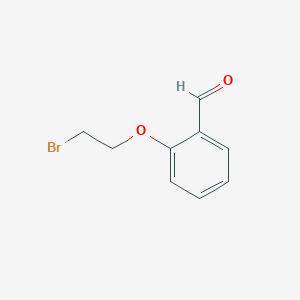
2-(2-Bromoethoxy)benzaldehyde
Übersicht
Beschreibung
2-(2-Bromoethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2-(2-Bromoethoxy)benzaldehyde and its derivatives play a crucial role in the field of organic synthesis and catalysis. For example, they have been utilized in the selective ortho-bromination of substituted benzaldoximes, a process that involves a palladium-catalyzed ortho-bromination as a key step. This method is significant for synthesizing substituted 2-bromobenzaldehydes with good overall yields, showcasing the compound's importance in complex organic syntheses (Dubost et al., 2011).
Additionally, these compounds have been applied in the annulation of o-Quinodimethanes through N-heterocyclic carbene catalysis, leading to the synthesis of functionalized 1-isochromanones (Janssen‐Müller et al., 2016).
Pharmaceutical and Chemical Industries
In the pharmaceutical and chemical industries, this compound derivatives have been used in various reactions and syntheses. For instance, the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, using K(2)CO(3) as a base and FeCl(3) as a catalyst, produces 2-aryl-1,2-dihydrophthalazines. These compounds have applications in the development of pharmaceutical drugs and other chemical products (Aljaar et al., 2013).
Moreover, the compound has been used in the synthesis of chiral iminium salt catalysts for asymmetric epoxidation, indicating its role in producing chiral compounds, which are important in the development of enantiomerically pure pharmaceuticals (Page et al., 2006).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of this compound have been explored for their potential applications. For example, they have been used in the synthesis of oxiranes, which have applications as antimicrobial additives in lubricating oils and fuels (Talybov et al., 2022). This indicates the compound's potential in developing new materials with specific functional properties.
Safety and Hazards
The safety information for “2-(2-Bromoethoxy)benzaldehyde” indicates that it is a substance with certain hazards. The compound has a signal word of “Warning” and comes with precautionary statements . The specific hazard statements are not provided in the search results .
Relevant Papers
The search results include references to several peer-reviewed papers related to "this compound" . These papers discuss topics such as the compound’s synthesis, its use in reactions, and its physical and chemical properties .
Wirkmechanismus
Target of Action
This compound is a synthetic intermediate, often used in the preparation of other complex organic molecules . Therefore, its specific targets can vary depending on the final compound it is used to synthesize.
Mode of Action
As an intermediate, the mode of action of 2-(2-Bromoethoxy)benzaldehyde is primarily through its chemical reactivity. It contains a benzaldehyde group, which is often involved in condensation reactions, and a bromoethoxy group, which can participate in nucleophilic substitution reactions . The specific interactions with its targets would depend on the context of the chemical reaction it is involved in.
Biochemische Analyse
Biochemical Properties
2-(2-Bromoethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by disrupting cellular antioxidation mechanisms, which can lead to oxidative stress and cell death in fungal cells . Additionally, it has been shown to affect cell signaling pathways and gene expression related to oxidative stress response, further impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It acts as a redox-active compound, disrupting the function of enzymes like superoxide dismutases and glutathione reductase . This disruption leads to an imbalance in cellular redox states, causing oxidative stress and subsequent cellular damage. The compound’s ability to inhibit or activate specific enzymes plays a crucial role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being stored under nitrogen at 4°C . Over time, its impact on cellular function can vary, with prolonged exposure potentially leading to more pronounced oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses include severe oxidative damage and potential cell death .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting the levels of reactive oxygen species and other metabolites . These interactions can alter metabolic flux and lead to changes in metabolite levels, further influencing cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules and enzymes, facilitating its role in disrupting cellular redox homeostasis and inducing oxidative stress .
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZIRRKFGVIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377129 | |
| Record name | 2-(2-bromoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60633-78-5 | |
| Record name | 2-(2-bromoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


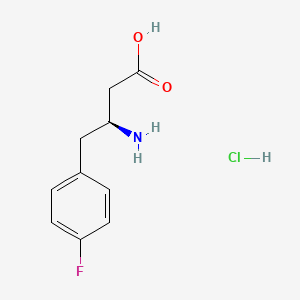
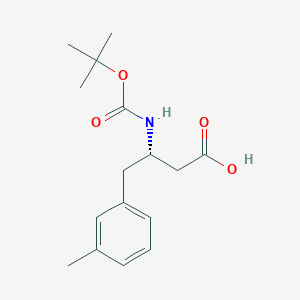

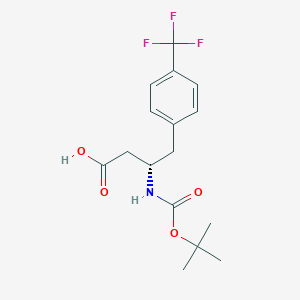
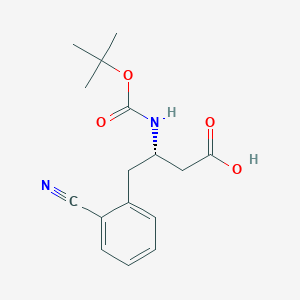

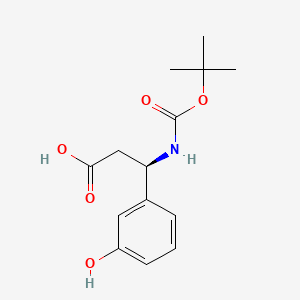
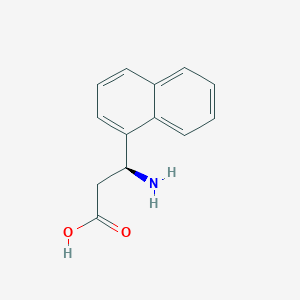

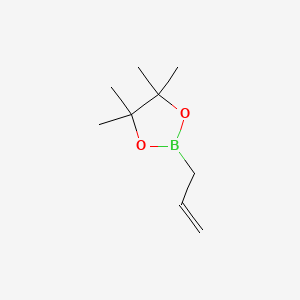
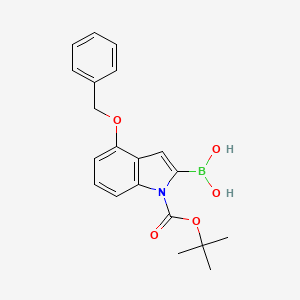
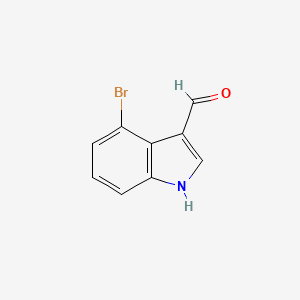
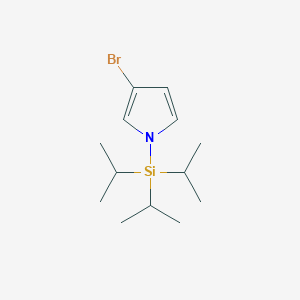
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
